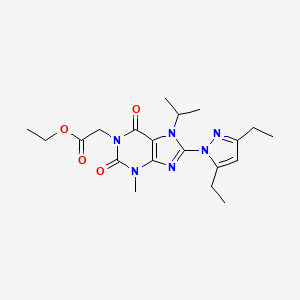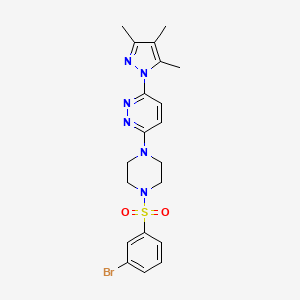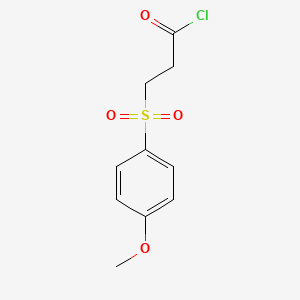
N-(4-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using a specific method and has shown promise in various areas of research.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to a disruption of cellular function and can result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains and has been shown to have potential as an antimicrobial agent. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide in lab experiments is its potential as a multi-purpose compound. It has been shown to have antimicrobial, anticancer, and neuroprotective properties, making it useful in various areas of research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are many future directions for research on N-(4-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide. One potential direction is to further study its potential as an antimicrobial agent and to investigate its efficacy against various bacterial strains. Another potential direction is to study its potential as an anticancer agent and to investigate its efficacy against different types of cancer. Additionally, further research could be done to fully understand its mechanism of action and to investigate its potential as a treatment for neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been studied for its potential applications in scientific research. It has been found to have antimicrobial properties and has been used in studies on bacterial infections. In addition, it has been studied for its potential use in cancer research and has shown promise as a potential anticancer agent. It has also been studied for its potential use in neurological disorders and has shown potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS2/c1-12-21-18(15-3-2-10-23-15)16(24-12)8-9-17(22)20-11-13-4-6-14(19)7-5-13/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEBCNYCFOPUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B3396344.png)
![2-{[5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B3396350.png)








